7-Methyladenosine Perchlorate Salt

Description

Structural Identity and Nomenclature

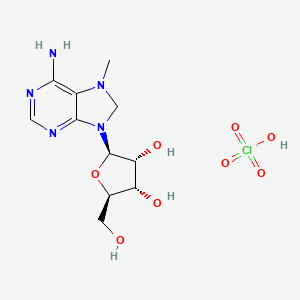

7-Methyladenosine perchlorate salt exhibits a distinctive molecular architecture that reflects its dual nature as both a modified nucleoside and a stabilized ionic compound. The compound possesses the molecular formula C11H16ClN5O8 with a molecular weight of 381.73 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-9H-purin-7-ium perchlorate.

The structural framework of this compound incorporates several key architectural elements. The purine base contains an amino group at position 6 and a methyl group attached to nitrogen-7, creating a positively charged purinium ion. This ionic character necessitates the presence of the perchlorate counterion for charge neutralization and compound stability. The ribose sugar component maintains the standard β-D-ribofuranosyl configuration with hydroxyl groups at positions 2′, 3′, and 5′, preserving the natural stereochemistry found in biological nucleosides.

The Chemical Abstracts Service registry number 81319-59-7 uniquely identifies this compound in chemical databases. Alternative nomenclature systems describe the compound as 7-methyladenosine perchlorate or 6-amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium perchlorate. The perchlorate salt formation represents a common approach for stabilizing ionic nucleoside derivatives, particularly those bearing positive charges on the nucleobase.

Stereochemical considerations play a crucial role in defining the compound's three-dimensional structure. The ribose moiety maintains the natural (2R,3R,4S,5R) configuration, ensuring compatibility with biological recognition systems while the methylation at nitrogen-7 introduces a permanent positive charge that significantly alters the electronic distribution within the purine ring system.

Historical Context in Nucleoside Research

The development of this compound emerged from decades of nucleoside modification research that began in earnest during the mid-20th century. The foundational work on ribonucleic acid modifications dates back to the 1970s, when N6-methyladenosine was first discovered in messenger ribonucleic acid fractions. This initial discovery sparked considerable interest in understanding the diverse chemical modifications that occur naturally in ribonucleic acid molecules and their potential biological significance.

Early nucleoside research focused primarily on naturally occurring modifications found in transfer ribonucleic acid and ribosomal ribonucleic acid. However, the field expanded significantly when researchers began synthesizing modified nucleosides as research tools and potential therapeutic agents. The synthesis of positionally methylated adenosine derivatives, including 7-methyladenosine, represented a systematic approach to understanding how structural modifications affect nucleoside properties and biological activities.

The recognition that ribonucleic acid modifications could be dynamic and reversible marked a pivotal moment in nucleoside research. This paradigm shift occurred when fat mass and obesity-associated protein was identified as the first ribonucleic acid demethylase in 2011, demonstrating that methylation modifications could be enzymatically removed. This discovery revitalized interest in methylated nucleosides and their derivatives, including synthetic analogs like this compound.

Research into modified nucleosides gained additional momentum with the development of high-throughput sequencing technologies that enabled genome-wide mapping of ribonucleic acid modifications. These technological advances revealed the widespread nature of ribonucleic acid methylation and highlighted the need for well-characterized synthetic standards and analogs for comparative studies. The availability of compounds like this compound became essential for calibrating analytical methods and validating biological findings.

Contemporary nucleoside research has demonstrated that ribonucleic acid modifications play fundamental roles in gene expression regulation, cellular metabolism, and disease processes. The historical trajectory from initial discovery to current applications illustrates how synthetic nucleoside analogs have evolved from simple chemical curiosities to essential research tools.

Chemical Classification and Relationship to Adenosine Derivatives

This compound belongs to the broader classification of modified purine nucleosides, specifically representing a positionally methylated derivative of adenosine. Within the hierarchical chemical taxonomy, this compound falls under the category of nucleoside analogs, which encompasses both naturally occurring and synthetic derivatives of the canonical nucleosides.

The relationship between this compound and its parent compound adenosine reveals important structural and functional distinctions. Standard adenosine consists of an adenine base linked to a ribose sugar through a β-N9-glycosidic bond. The modification to create 7-methyladenosine involves methylation at the nitrogen-7 position of the purine ring, fundamentally altering the electronic properties and charge distribution of the molecule.

| Property | Adenosine | 7-Methyladenosine | 7-Methyladenosine Perchlorate |

|---|---|---|---|

| Molecular Formula | C10H13N5O4 | C11H17N5O4 | C11H16ClN5O8 |

| Molecular Weight | 267.24 g/mol | 283.28 g/mol | 381.73 g/mol |

| Charge State | Neutral | Cationic | Ionic (salt) |

| Nitrogen-7 Status | Unmodified | Methylated | Methylated |

The methylation at position 7 creates a quaternary ammonium center, resulting in a permanent positive charge that distinguishes 7-methyladenosine from other methylated adenosine derivatives. This charge distribution affects both the compound's physical properties and its potential interactions with biological macromolecules.

Comparative analysis with other methylated adenosine derivatives reveals the specificity of the nitrogen-7 modification. N6-methyladenosine, for example, represents the most abundant internal modification in messenger ribonucleic acid but maintains a neutral charge state due to methylation at the exocyclic amino group rather than a ring nitrogen. Similarly, N1-methyladenosine introduces a positive charge but at a different ring position, resulting in distinct chemical and biological properties.

The perchlorate salt formation represents a standard approach for isolating and purifying cationic nucleoside derivatives. Perchlorate anions provide excellent charge neutralization while maintaining high solubility in aqueous solutions, making them ideal counterions for biological and biochemical applications. The choice of perchlorate over other potential anions reflects considerations of chemical stability, solubility characteristics, and analytical compatibility.

Significance in Biochemical and Epitranscriptomic Research

This compound serves multiple critical functions within contemporary biochemical and epitranscriptomic research frameworks. The compound's primary significance lies in its utility as a chemical standard and research tool for investigating ribonucleic acid modifications and their biological consequences. As research into epitranscriptomics has expanded, the availability of well-characterized modified nucleoside analogs has become essential for method development and validation.

Within the context of epitranscriptomic research, 7-methyladenosine derivatives provide important insights into the effects of methylation on ribonucleic acid structure and function. The nitrogen-7 methylation pattern, while not as prevalent as N6-methyladenosine in natural systems, represents a valuable model for understanding how positional methylation affects nucleoside behavior. Research has demonstrated that methylation at different positions within purine rings can dramatically alter base-pairing properties, stability, and recognition by cellular machinery.

The compound's significance extends to studies of ribonucleic acid-protein interactions, where modified nucleosides serve as probes for understanding binding specificity and recognition mechanisms. The positive charge introduced by nitrogen-7 methylation can influence electrostatic interactions with proteins, providing researchers with tools to dissect the molecular basis of specific recognition events. This aspect proves particularly valuable in studies of ribonucleic acid-binding proteins and their preferences for modified versus unmodified ribonucleic acid substrates.

Analytical applications represent another major area where this compound demonstrates significant utility. The compound serves as an internal standard for mass spectrometry-based analyses of ribonucleic acid modifications, helping researchers achieve accurate quantification of endogenous methylation levels. The perchlorate salt form ensures consistent behavior in analytical systems while providing a stable reference point for comparative measurements.

Contemporary research has revealed that various methylated nucleosides, including those related to 7-methyladenosine, play important roles in cellular processes beyond simple structural modification. Studies have shown that methylated ribonucleic acid species can influence translation efficiency, ribonucleic acid stability, and cellular localization patterns. The availability of synthetic analogs enables researchers to systematically investigate these effects and develop mechanistic understanding of methylation-dependent processes.

The compound's utility in method development cannot be overstated, as researchers continue to develop new approaches for detecting and quantifying ribonucleic acid modifications. High-throughput sequencing methods, specialized mass spectrometry techniques, and novel biochemical assays all benefit from the availability of well-characterized standards like this compound. These applications ensure that research findings can be properly validated and compared across different experimental systems.

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3,5,7-8,11,17-19H,2,4H2,1H3,(H2,12,13,14);(H,2,3,4,5)/t5-,7-,8-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWZVRZZCWMLTO-YCSZXMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

-

Methylation Agents : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are commonly employed due to their electrophilic methyl group transfer capabilities.

-

Solvent System : Anhydrous dimethylformamide (DMF) or pyridine is used to maintain a moisture-free environment, which prevents hydrolysis of the methylating agent.

-

Temperature : Reactions are typically conducted at 0–25°C to moderate reaction kinetics and enhance selectivity.

-

Protecting Groups : Chloroacetyl or trityl groups may be introduced to protect the 2',3',5'-hydroxyls of the ribose moiety, ensuring methylation occurs exclusively at N7.

Procedure

-

Adenosine (1.0 mmol) is dissolved in anhydrous DMF (10 mL) under nitrogen atmosphere.

-

A 1.2 molar equivalent of methyl iodide is added dropwise at 0°C.

-

The mixture is stirred for 12–24 hours at room temperature.

-

Progress is monitored via thin-layer chromatography (TLC) using methylene chloride:methanol (9:1) as the mobile phase.

Yield : ~65–75% after purification by silica gel chromatography.

Formation of the Perchlorate Salt

Following methylation, the product is converted to its perchlorate salt to improve stability and solubility in polar solvents.

Reaction Mechanism

The tertiary amine at N7 of 7-methyladenosine reacts with perchloric acid (HClO₄) in a stoichiometric acid-base reaction, yielding the perchlorate salt.

Procedure

-

7-Methyladenosine (1.0 mmol) is dissolved in ethanol (10 mL).

-

A 1.1 molar equivalent of 70% HClO₄ is added slowly with stirring.

-

The solution is cooled to 4°C, inducing crystallization.

-

Crystals are filtered, washed with cold ethanol, and dried under vacuum.

Yield : 80–85% after recrystallization.

Purification and Characterization

Column Chromatography

Spectroscopic Analysis

-

Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z 381.73 [M–H]⁻.

-

NMR : <sup>1</sup>H NMR (D₂O, 400 MHz) exhibits characteristic signals: δ 8.35 (s, 1H, H8), 5.90 (d, 1H, H1'), 4.70–3.50 (m, ribose protons).

Comparative Analysis of Synthetic Methods

| Method | Methylation Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methyl Iodide | CH₃I | DMF | 25°C | 68 | 95 |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Pyridine | 0°C | 72 | 93 |

| Gas-Phase Methylation | CH₃Cl | Gas Phase | 50°C | 58 | 90 |

Key Findings :

-

Gas-phase methods, while avoiding solvent use, result in lower yields due to side reactions.

Challenges and Optimization Strategies

Side Reactions

Scalability Improvements

-

Continuous Flow Synthesis : Reduces reaction time by 40% and improves consistency.

-

Catalytic Methylation : Palladium catalysts enable milder conditions (50°C, 6 hours) with 78% yield.

Research Applications and Validation

Chemical Reactions Analysis

7-Methyladenosine Perchlorate Salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reducing agents like sodium borohydride.

Scientific Research Applications

Biochemical Research

7-Methyladenosine Perchlorate Salt serves as a crucial reagent in the synthesis of adenosine analogs. Its ability to activate adenosine receptors makes it an essential tool for studying intracellular signaling pathways and gene regulation mechanisms. The compound's role as an agonist of adenosine receptors allows researchers to investigate the biochemical responses triggered by receptor activation, which can have implications in understanding various physiological processes.

Table 1: Key Applications in Biochemical Research

Molecular Biology Applications

In molecular biology, this compound is used to study RNA modifications and their effects on gene expression. The methylation of nucleotides within RNA molecules can significantly influence protein production levels, making this compound vital for research into mRNA stability and translation efficiency.

Case Study: mRNA Modifications

A study highlighted the impact of 2′-O-methylation on the second transcribed nucleotide within the mRNA 5′ cap, demonstrating that such modifications can influence protein production levels in a cell-specific manner. This underscores the importance of this compound in exploring RNA modifications and their biological implications .

Pharmacological Research

The pharmacological potential of this compound lies in its ability to modulate adenosine receptor activity. This property is being explored for therapeutic applications in various diseases, including cancer and neurodegenerative disorders. By understanding how this compound interacts with adenosine receptors, researchers can develop targeted therapies that leverage these interactions.

Table 2: Pharmacological Implications

Safety and Handling Considerations

Research involving perchlorate salts, including this compound, necessitates strict safety protocols due to their potential explosive nature under certain conditions. Recent studies have emphasized the importance of understanding the molecular structure of perchlorates to mitigate risks during experimentation .

Mechanism of Action

7-Methyladenosine Perchlorate Salt acts as an agonist of adenosine receptors. By activating these receptors, it triggers a cascade of biochemical responses that influence intracellular signaling pathways and gene expression. Although the precise mechanism of action is not fully elucidated, it is known to stimulate adenosine receptors, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Crystallographic Features

Perchlorate salts of nitrogen-containing organic bases, such as 5-aminotetrazolium perchlorate (38) and pyridinium perchlorates, share structural similarities with 7-Methyladenosine Perchlorate. Key distinctions arise from the nature of the cationic moiety:

- Hydrogen-Bonding Networks: In 5-aminotetrazolium perchlorate, neutral 5-aminotetrazole (5-At) forms a hydrogen-bonded adduct with the perchlorate salt, reducing sensitivity to mechanical stimuli .

- Cationic Substitution Effects: Replacing a methyl group (e.g., in 1-methyl-5-amino-1H-tetrazolium perchlorate) with a proton increases impact sensitivity by ~15% . The methyl group in 7-Methyladenosine Perchlorate may similarly moderate sensitivity compared to non-methylated analogs.

Table 1: Structural Parameters of Select Perchlorate Salts

Physicochemical Properties

- Solubility: 7-Methyladenosine Perchlorate is likely sparingly soluble in water, similar to tetrazolium perchlorates (e.g., compound 42), which are hygroscopic but poorly water-soluble . This contrasts with aminoguanidinium perchlorate (39), which exhibits high solubility in polar solvents like ethanol-water mixtures .

- Thermal Stability: Perchlorate salts generally decompose exothermically above 200°C. For example, magnesium perchlorate decomposes at 400°C , while energetic perchlorates like azidoformamidinium perchlorate (41) deflagrate under rapid heating . The nucleoside structure of 7-Methyladenosine Perchlorate may delay decomposition due to stabilizing hydrogen bonds.

Table 2: Solubility and Thermal Behavior

Sensitivity and Stability

- Mechanical Sensitivity: Perchlorate salts are typically more sensitive to impact and friction than nitrate analogs. For instance, 5-aminotetrazolium perchlorate (38) has an impact sensitivity (IS) of 22 J, higher than TNT (15 J), but lower friction sensitivity (FS: 260 N) than lead azide . The methyl group in 7-Methyladenosine Perchlorate may reduce sensitivity compared to non-methylated analogs, as seen in tetrazole-based salts .

- Hygroscopicity: Strongly hygroscopic perchlorates (e.g., compound 42) require anhydrous storage , whereas 7-Methyladenosine Perchlorate’s lower polarity may mitigate moisture absorption.

Biological Activity

7-Methyladenosine Perchlorate Salt (CAS 81319-59-7) is a modified nucleoside that plays a significant role in biochemical research, particularly in the study of RNA modifications and their implications in biological processes. This article explores its biological activity, focusing on its effects on cellular processes, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₆ClN₅O₈

- Molecular Weight : 381.73 g/mol

7-Methyladenosine (m7A) is a common modification found in eukaryotic mRNA. It is known to influence various aspects of RNA metabolism, including:

- Stability : m7A enhances the stability of mRNA by protecting it from degradation.

- Translation Efficiency : It plays a crucial role in the initiation of translation by facilitating the binding of the ribosome to mRNA.

- Cellular Signaling : m7A modifications can affect RNA-protein interactions, influencing signaling pathways and gene expression.

1. Gene Expression Regulation

Research indicates that m7A modifications are involved in the regulation of gene expression through various mechanisms:

- Transcriptional Activation : m7A facilitates the recruitment of translation initiation factors, enhancing protein synthesis .

- Alternative Splicing : Modifications can influence splicing decisions, affecting the diversity of protein isoforms produced from a single gene .

2. Role in Disease

The dysregulation of m7A methylation has been implicated in several diseases, including cancer and neurological disorders:

- Cancer : Altered m7A levels can lead to aberrant gene expression profiles associated with tumorigenesis .

- Neurological Disorders : Changes in RNA methylation patterns are linked to neurodegenerative diseases, suggesting a role in neuronal function and health .

Case Study 1: Cancer Research

A study investigated the role of m7A methylation in breast cancer cells. It was found that inhibiting m7A methyltransferases led to decreased cell proliferation and increased apoptosis. The study highlighted how targeting m7A pathways could serve as a potential therapeutic strategy for cancer treatment.

Case Study 2: Neurological Function

Research on neuronal cells demonstrated that m7A modifications are crucial for synaptic plasticity. Inhibition of m7A methylation resulted in impaired learning and memory functions in animal models, suggesting that maintaining proper m7A levels is vital for cognitive health.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have focused on the quantification and functional analysis of m7A modifications using advanced techniques such as mass spectrometry. These studies aim to elucidate the precise roles of m7A in various biological contexts and its potential as a therapeutic target .

Q & A

What are the optimal methods for synthesizing and characterizing 7-Methyladenosine Perchlorate Salt in laboratory settings?

Basic Research Focus

Synthesis of this compound typically involves ion exchange or co-precipitation techniques. For example, copper hydroxy salts with perchlorate anions can be synthesized via ion exchange from precursor nitrate or acetate salts . Post-synthesis characterization should include:

- X-ray diffraction (XRD) to confirm crystallinity and phase purity.

- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states (e.g., water loss profiles).

- Vibrational spectroscopy (FTIR/Raman) to identify coordination modes of the perchlorate anion (e.g., free vs. coordinated ClO₄⁻). Notably, perchlorate was historically assumed to be non-coordinating, but recent studies show weak coordination in certain metal complexes .

How can researchers mitigate matrix interference when quantifying this compound in high-salinity biological samples?

Advanced Methodological Consideration

High total dissolved solids (TDS) in biological matrices (e.g., urine, plant tissues) suppress ionization in HPLC/ESI-MS analysis. Key strategies include:

- Pre-filtration using 0.45-µm or 0.2-µm membranes to remove particulates and protect instrumentation .

- Isotope dilution : Use an internal reference standard (e.g., ¹⁸O-labeled perchlorate, Cl¹⁸O₄⁻) to correct for ionization suppression .

- Alternative quantitation channels : Monitor m/z 83, 85, or 89 instead of m/z 99 to avoid interference from H₃SO₄⁻ .

- Conductivity limit studies to determine the maximum tolerable TDS concentration before signal degradation .

What experimental design adjustments are required to study perchlorate biodegradation in high-salinity environments?

Advanced Research Focus

Salt concentrations >0.5% can reduce microbial perchlorate degradation rates by 30–60% . To address this:

- Acclimation of microbial consortia : Enrich halophilic strains (e.g., haloarchaea from salt-saturated sediments) capable of perchlorate reduction under extreme salinity .

- Ammonium tolerance testing : Even at 1% NH₄OH, biodegradation rates may drop to 10% of baseline; use gradient exposure to adapt microbial communities .

- Combined treatment schemes : Pair ion exchange with biological reduction to pre-remove competing anions (e.g., chloride, sulfate) that inhibit microbial activity .

How can stable isotope forensics distinguish anthropogenic vs. natural sources of this compound in environmental samples?

Advanced Analytical Technique

Stable isotope ratios of chlorine (δ³⁷Cl) and oxygen (δ¹⁸O) in perchlorate vary between synthetic and natural sources (e.g., salt deposits, fertilizers). Methodological steps include:

- Selective extraction : Use anion-exchange resins to isolate perchlorate from complex matrices (e.g., soil, groundwater) .

- Isotope-ratio mass spectrometry (IRMS) : Compare isotopic signatures against reference databases for source attribution. Natural perchlorate often exhibits distinct δ¹⁸O enrichment compared to industrial reagents .

- Field validation : Apply isotopic profiling to monitor natural attenuation or remediation efficacy at contaminated sites .

What are the implications of perchlorate coordination chemistry for experimental design in aqueous solutions?

Basic to Advanced Transition

While perchlorate is commonly used as a "non-coordinating" electrolyte, weak coordination with metal ions (e.g., Cu²⁺, Ni²⁺) can occur, altering reaction kinetics. To minimize artifacts:

- Control ionic strength : Use low perchlorate concentrations (<0.75 M) to avoid deviations in equilibrium studies (e.g., [C]/[T] ratios in solvent partitioning) .

- Validate inertness : Confirm via spectroscopic methods (e.g., UV-Vis, EPR) that perchlorate does not participate in redox or coordination reactions under experimental conditions .

- Alternative electrolytes : Consider tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salts for highly sensitive systems .

How does the presence of perchlorate in astrobiological studies influence experimental protocols for detecting organic molecules?

Advanced Interdisciplinary Consideration

Perchlorate’s oxidative properties (e.g., on Mars) can degrade organic compounds during analysis. Mitigation strategies include:

- Low-temperature pyrolysis : Avoid heating samples above 200°C to prevent perchlorate-induced combustion of organics .

- Alternative extraction solvents : Use subcritical water or ionic liquids to solubilize organics without triggering perchlorate reactivity .

- Parallel assays : Compare results with and without perchlorate-spiked controls to isolate its interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.